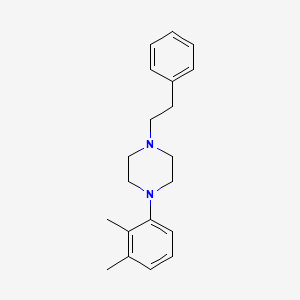

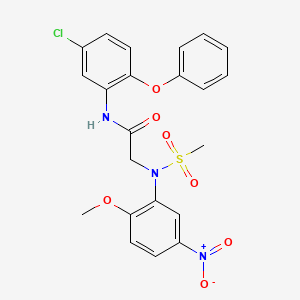

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine, also known as DMPP, is a synthetic compound that belongs to the class of piperazine derivatives. DMPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it can activate the receptor but only to a limited extent compared to full agonists. This compound binds to the 5-HT1A receptor at the orthosteric site, which is the same binding site for endogenous serotonin. By binding to the receptor, this compound can induce a conformational change that leads to the activation of intracellular signaling pathways, such as the adenylate cyclase-cAMP pathway and the phospholipase C-IP3 pathway. These pathways can modulate the activity of ion channels and enzymes, leading to changes in neuronal excitability and synaptic transmission.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that this compound can increase the release of serotonin, dopamine, and norepinephrine in brain slices and cell cultures. In vivo studies have shown that this compound can reduce anxiety-like behavior and improve cognitive function in animal models. This compound has also been investigated for its potential therapeutic effects in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine has several advantages as a research tool, including its high selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its short half-life and rapid metabolism, which can affect its pharmacokinetics and limit its duration of action. This compound can also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine has great potential for future research in the field of neuroscience. Some possible future directions include:

1. Investigating the effects of this compound on other neurotransmitter systems, such as the GABAergic and glutamatergic systems, to better understand its mechanism of action and potential therapeutic applications.

2. Developing new this compound derivatives with improved pharmacokinetic properties, such as longer half-life and slower metabolism, to extend its duration of action and increase its bioavailability.

3. Studying the effects of this compound in different experimental models, such as human clinical trials, to validate its potential therapeutic applications and determine its safety and efficacy.

4. Exploring the use of this compound as a research tool in other fields, such as pharmacology and toxicology, to investigate its effects on other biological systems and drug interactions.

In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a selective agonist for the 5-HT1A receptor and has various biochemical and physiological effects in different experimental models. This compound has several advantages as a research tool, but also has some limitations that need to be addressed. Future research on this compound has great potential to advance our understanding of the brain and its functions, and to develop new therapies for neuropsychiatric disorders.

Synthesemethoden

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine can be synthesized by reacting 2,3-dimethylbenzylamine with 2-phenylethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields this compound as a white crystalline powder with a melting point of 110-112°C.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine has been widely used in scientific research as a tool to study the function of neurotransmitter receptors, particularly the serotonin (5-HT) receptor subtype 1A. This compound acts as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress response. By activating the 5-HT1A receptor, this compound can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, and affect neuronal excitability and synaptic plasticity.

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)-4-(2-phenylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-7-6-10-20(18(17)2)22-15-13-21(14-16-22)12-11-19-8-4-3-5-9-19/h3-10H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBAKPCKCRGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)

![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)pentanamide](/img/structure/B5179411.png)

![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)

![4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5179428.png)

![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)